molecular formula C33H31N2NaO6S4 B090751 Einecs 240-525-4 CAS No. 16470-45-4

Einecs 240-525-4

Cat. No. B090751
CAS RN: 16470-45-4
M. Wt: 702.9 g/mol
InChI Key: OSCPLDUCTDFYNQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Einecs 240-525-4, also known as 2,4-dinitrophenol (DNP), is a chemical compound that has been used for decades in scientific research. DNP is a yellow, crystalline powder that is soluble in water and organic solvents. It has a wide range of applications in biochemistry, pharmacology, and toxicology.

Mechanism Of Action

Einecs 240-525-4 works by uncoupling oxidative phosphorylation in mitochondria. This leads to an increase in the metabolic rate, which results in increased energy expenditure and heat production. DNP also increases the production of reactive oxygen species, which can have both beneficial and harmful effects on cells.

Biochemical And Physiological Effects

Einecs 240-525-4 has a number of biochemical and physiological effects. It increases the metabolic rate, which leads to increased energy expenditure and heat production. DNP also increases the production of reactive oxygen species, which can have both beneficial and harmful effects on cells. In addition, DNP has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle.

Advantages And Limitations For Lab Experiments

Einecs 240-525-4 has a number of advantages and limitations for lab experiments. Its ability to uncouple oxidative phosphorylation makes it a valuable tool for studying energy metabolism and mitochondrial function. However, its toxicity and potential for causing harm to cells and organisms limit its use in certain experiments.

Future Directions

There are a number of future directions for research on Einecs 240-525-4. One area of interest is the development of safer and more effective uncoupling agents for use in metabolic research. Another area of interest is the use of DNP as a potential treatment for metabolic disorders such as obesity and diabetes. Finally, there is interest in studying the effects of DNP on cancer cells and its potential as an anti-cancer agent.
Conclusion:
Einecs 240-525-4 is a valuable tool for scientific research, with a wide range of applications in biochemistry, pharmacology, and toxicology. Its ability to uncouple oxidative phosphorylation makes it a valuable tool for studying energy metabolism and mitochondrial function. However, its toxicity and potential for causing harm to cells and organisms limit its use in certain experiments. There are a number of future directions for research on Einecs 240-525-4, including the development of safer and more effective uncoupling agents and the use of DNP as a potential treatment for metabolic disorders and cancer.

Synthesis Methods

Einecs 240-525-4 was first synthesized in 1931 by the German chemist Fritz Haber. The synthesis method involves the nitration of phenol with a mixture of nitric and sulfuric acid. The resulting product is then reduced with sodium sulfide to yield Einecs 240-525-4henol.

Scientific Research Applications

Einecs 240-525-4 has been widely used in scientific research as a tool to study energy metabolism, mitochondrial function, and thermogenesis. It has been used in studies of obesity, diabetes, and other metabolic disorders. DNP has also been used in studies of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

CAS RN

16470-45-4

Product Name

Einecs 240-525-4

Molecular Formula

C33H31N2NaO6S4

Molecular Weight

702.9 g/mol

IUPAC Name

sodium;3-[(2Z)-2-[(2E)-2-[[1-(3-sulfonatopropyl)benzo[e][1,3]benzothiazol-1-ium-2-yl]methylidene]butylidene]benzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate

InChI

InChI=1S/C33H32N2O6S4.Na/c1-2-23(21-30-34(17-7-19-44(36,37)38)32-26-11-5-3-9-24(26)13-15-28(32)42-30)22-31-35(18-8-20-45(39,40)41)33-27-12-6-4-10-25(27)14-16-29(33)43-31;/h3-6,9-16,21-22H,2,7-8,17-20H2,1H3,(H-,36,37,38,39,40,41);/q;+1/p-1

InChI Key

OSCPLDUCTDFYNQ-UHFFFAOYSA-M

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])/C=C\4/N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)[O-].[Na+]

SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)[O-].[Na+]

Other CAS RN

16470-45-4

Origin of Product

United States

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